molecular formula C23H21ClN2O6S B423010 2-chloro-6-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methoxybenzoate

2-chloro-6-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methoxybenzoate

Katalognummer: B423010
Molekulargewicht: 488.9g/mol
InChI-Schlüssel: MNNFRICWXPSXHA-AFUMVMLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-6-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chloro, methoxy, and sulfonyl groups, making it a subject of interest for chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-6-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-chloro-6-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-6-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-6-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methoxybenzoate is unique due to its combination of chloro, methoxy, and sulfonyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C23H21ClN2O6S

Molekulargewicht

488.9g/mol

IUPAC-Name

[2-chloro-6-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H21ClN2O6S/c1-15-4-10-19(11-5-15)33(28,29)26-25-14-16-12-20(24)22(21(13-16)31-3)32-23(27)17-6-8-18(30-2)9-7-17/h4-14,26H,1-3H3/b25-14+

InChI-Schlüssel

MNNFRICWXPSXHA-AFUMVMLFSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)Cl)OC(=O)C3=CC=C(C=C3)OC)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)Cl)OC(=O)C3=CC=C(C=C3)OC)OC

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)Cl)OC(=O)C3=CC=C(C=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.